N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both ethoxy and methoxy functional groups attached to a hydrazide backbone. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired hydrazide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can further modify the hydrazide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. Additionally, the ethoxy and methoxy groups may contribute to the compound’s overall reactivity and ability to interact with various targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide stands out due to its specific combination of ethoxy and methoxy groups attached to a hydrazide backboneThe presence of both electron-donating and electron-withdrawing groups can influence its chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-methoxyanilino)butanamide |
InChI |
InChI=1S/C20H25N3O3/c1-4-19(22-16-8-12-17(25-3)13-9-16)20(24)23-21-14-15-6-10-18(11-7-15)26-5-2/h6-14,19,22H,4-5H2,1-3H3,(H,23,24)/b21-14+ |
InChI Key |
HMTDBNPYMWMZIW-KGENOOAVSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=C(C=C1)OCC)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=C(C=C1)OCC)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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